Menaquinone 4-d7

概要

説明

メナキノン4-d7は、ビタミンK2(20)-d7としても知られており、メナキノン4の重水素化された形態です。これは、ガスクロマトグラフィー質量分析(GC-MS)や液体クロマトグラフィー質量分析(LC-MS)などのさまざまな分析方法におけるメナキノン4の定量のための内部標準として主に使用される合成化合物です。 メナキノン4はビタミンKファミリーのメンバーであり、血液凝固、骨代謝、心臓血管の健康に重要な役割を果たします .

準備方法

合成ルートと反応条件

メナキノン4-d7の合成には、メナキノン4分子への重水素原子の組み込みが含まれます。これは、重水素化試薬や溶媒の使用など、さまざまな合成ルートを通じて達成できます。 一般的な方法の1つは、重水素ガスの存在下で前駆体化合物を水素化することであり、その結果、水素原子が重水素で置換されます .

工業生産方法

メナキノン4-d7の工業生産は、通常、重水素化試薬と触媒を使用した大規模合成を伴います。このプロセスは、最終製品の高い収率と純度を保証するように最適化されています。 合成された化合物は、その後、クロマトグラフィーなどの技術を使用して精製され、不純物が除去され、所望の重水素化レベルが達成されます .

化学反応の分析

反応の種類

メナキノン4-d7は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、酸化されてメナキノン4-エポキシドを生成することができます。

還元: これは、対応するヒドロキノンを生成するために還元することができます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、さまざまな置換反応用触媒が含まれます。 これらの反応は、通常、所望の結果を確実に得るために制御された条件下で行われます .

生成される主な製品

これらの反応から生成される主な製品には、メナキノン4-エポキシド、ヒドロキノン誘導体、置換されたメナキノン4化合物が含まれます。 これらの製品は、NMR分光法や質量分析などの技術を使用して分析され、その構造と純度が確認されます .

科学的研究の応用

Metabolic Studies

Tracer Studies

Menaquinone 4-d7 is primarily utilized in tracer studies due to its stable isotope labeling. The deuterium atoms in MK-4-d7 allow researchers to differentiate it from naturally occurring hydrogen in biological systems. This distinction is crucial for tracking the absorption, distribution, and metabolism of vitamin K pathways using techniques like mass spectrometry. By administering MK-4-d7 to cells or organisms, scientists can gain insights into the specific metabolic pathways involved in vitamin K2 utilization and its physiological effects.

Quantitative Assays

MK-4-d7 serves as an internal standard in quantitative assays for vitamin K2. By comparing the signal of the analyte (vitamin K2) to that of MK-4-d7, researchers can achieve more accurate measurements of vitamin K2 concentrations in various biological samples. The deuterium label minimizes variations during sample preparation and analysis, leading to reliable results.

Nutritional Applications

Bioavailability Studies

Research has indicated that MK-4-d7 can be used to assess the bioavailability of different forms of vitamin K. For instance, studies comparing the absorption rates of menaquinone-4 and menaquinone-7 have shown that while MK-7 is well absorbed and remains detectable in serum for longer periods, MK-4 does not significantly increase serum levels after consumption. This highlights the importance of using stable isotope-labeled forms like MK-4-d7 to accurately evaluate vitamin K status in nutritional studies .

Therapeutic Potential

Bone Health and Cardiovascular Function

this compound retains the biological activity associated with its parent compound, menaquinone-4. It plays a critical role in activating proteins involved in blood clotting and bone mineralization through vitamin K epoxide reductase-dependent carboxylation. This function is vital for synthesizing gamma-carboxyglutamic acid-containing proteins essential for physiological health .

Research on Osteoporosis and Vascular Calcification

Studies have shown that vitamin K2 can inhibit bone loss and vascular calcification. For example, MK-4 has demonstrated the ability to promote bone healing and prevent calcification in animal models. The unique properties of MK-4-d7 allow researchers to explore these effects further by providing precise tracking capabilities during experiments .

Case Studies

作用機序

メナキノン4-d7は、さまざまな分子標的と経路を通じてその効果を発揮します。これは、IκBキナーゼ活性を阻害し、NF-κBシグナル伝達の抑制につながることが知られています。その結果、プロ炎症性サイトカインや炎症の他のメディエーターの発現がダウンレギュレートされます。 さらに、メナキノン4-d7は、G1期で細胞周期停止を誘発し、特定のがん細胞株でアポトーシスを促進することができます .

類似化合物との比較

メナキノン4-d7は、重水素化されているため、分析方法における理想的な内部標準となる点が特徴です。類似化合物には以下が含まれます。

メナキノン4: 重水素化されていない形態であり、ビタミンK2の主要なホモログです。

メナキノン7: ビタミンK2ファミリーの別のメンバーであり、長い側鎖と異なる生物学的活性で知られています。

フィロキノン(ビタミンK1): 植物由来のビタミンKの形態であり、側鎖構造と生物学的機能が異なります.

生物活性

Menaquinone 4-d7 (MK-4-d7), a deuterated form of menaquinone-4 (MK-4), is a stable isotope-labeled vitamin K2 compound. This article explores its biological activity, mechanisms of action, and implications in health, particularly focusing on bone metabolism and cardiovascular function.

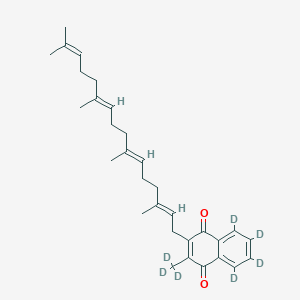

Chemical Structure and Properties

This compound retains the naphthoquinone ring structure characteristic of vitamin K compounds, with deuterium atoms replacing hydrogen at specific positions. This isotopic labeling allows for precise tracking in metabolic studies using techniques such as mass spectrometry. The unique properties of MK-4-d7 facilitate research into its absorption, distribution, metabolism, and excretion (ADME) within biological systems.

MK-4-d7 functions similarly to its non-deuterated counterpart in activating vitamin K-dependent proteins, which are crucial for blood coagulation and calcium metabolism. The compound undergoes carboxylation via the vitamin K epoxide reductase (VKOR) pathway, enabling proteins to bind calcium effectively.

Key Biological Functions:

- Bone Health : MK-4-d7 is integral to synthesizing gamma-carboxyglutamic acid-containing proteins, essential for bone mineralization.

- Cardiovascular Function : The compound helps regulate vascular calcification by modulating signaling pathways involved in smooth muscle cell function .

Bioavailability and Efficacy

Research comparing MK-4 and MK-7 has highlighted significant differences in bioavailability. In a study involving healthy volunteers, MK-7 showed superior absorption and sustained serum levels compared to MK-4, which was undetectable after administration. This suggests that while MK-4 is vital for certain physiological functions, MK-7 may be more effective in increasing overall vitamin K status in the body .

| Compound | Absorption Profile | Serum Levels Post-Dose |

|---|---|---|

| MK-4 | Poorly absorbed | Not detectable |

| MK-7 | Well absorbed | Sustained for 48 hours |

Animal Studies

In vivo studies using mice have demonstrated that MK-4-d7 can be synthesized from phylloquinone (vitamin K1) through oral administration. The conversion process was tracked using nuclear magnetic resonance (NMR) spectroscopy and liquid chromatography-tandem mass spectrometry (LC-MS/MS), confirming that dietary intake leads to significant accumulation of MK-4-d7 in cerebral tissues .

Clinical Implications

Clinical research indicates that MK-4 contributes to reducing oxidative stress and preventing cell death. For instance, studies have shown that MK-4 can inhibit oxidative cell injury by blocking lipoxygenase pathways, suggesting potential therapeutic roles in conditions associated with oxidative stress .

Summary of Biological Activities

This compound exhibits several critical biological activities:

- Bone Mineralization : Essential for the synthesis of osteocalcin, a protein involved in bone formation.

- Blood Coagulation : Activates clotting factors through gamma-carboxylation.

- Vascular Health : Prevents vascular calcification by regulating smooth muscle cell activity.

- Antioxidant Effects : Reduces oxidative stress in various cell types.

特性

IUPAC Name |

5,6,7,8-tetradeuterio-2-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]-3-(trideuteriomethyl)naphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H40O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,12,14,16,18-20H,9-11,13,15,17,21H2,1-6H3/b23-14+,24-16+,25-20+/i6D3,7D,8D,18D,19D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKHGMERMDICWDU-CKBRGKTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=O)C(=C(C2=O)C([2H])([2H])[2H])C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H40O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。